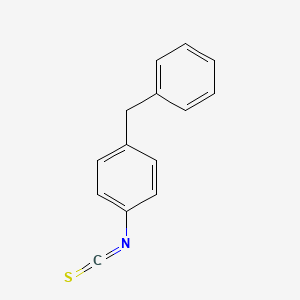

1-Benzyl-4-isothiocyanatobenzene

Description

1-Benzyl-4-isothiocyanatobenzene (CAS 139768-71-1), also known as 4-Benzyloxyphenyl isothiocyanate, is an aromatic compound with the molecular formula C₁₄H₁₁NOS. Its structure comprises a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 1 and an isothiocyanate (-NCS) group at position 4 . The compound is characterized by its reactivity, typical of isothiocyanates, which engage in nucleophilic addition reactions with amines, thiols, and hydroxyl groups.

Applications are primarily in organic synthesis, where it serves as a building block for pharmaceuticals, agrochemicals, or polymer precursors .

Properties

Molecular Formula |

C14H11NS |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

1-benzyl-4-isothiocyanatobenzene |

InChI |

InChI=1S/C14H11NS/c16-11-15-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 |

InChI Key |

OIXDXBBWNDPBFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-isothiocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of benzylamine with carbon disulfide (CS2) in the presence of a desulfurizing agent such as zinc peroxide. This reaction typically occurs at room temperature under mild conditions, resulting in the formation of the desired isothiocyanate product .

Industrial Production Methods: In industrial settings, the synthesis of 1-Benzyl-4-isothiocyanatobenzene often involves the use of thiophosgene or its derivatives. These reagents react with benzylamine to produce the isothiocyanate compound. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isothiocyanate group undergoes nucleophilic attack at the electrophilic carbon atom, forming stable adducts with:

a. Amines

Reacts with primary/secondary amines to form substituted thioureas through CS bond formation. Reaction kinetics show dependence on amine basicity and steric factors:

| Amine Type | Reaction Time (h) | Yield (%) | Product Structure |

|---|---|---|---|

| n-Butylamine | 2 | 92 | N-Benzyl-N'-butylthiourea |

| Cyclohexylamine | 3.5 | 85 | N-Cyclohexyl thiourea |

| Aniline | 6 | 67 | Diarylthiourea derivative |

b. Alcohols/Phenols

Forms O-thiocarbamates under basic conditions . Methanolysis at 60°C achieves 78% conversion in 4 hours .

Cycloaddition Reactions

Participates in [4+1] cycloadditions with diazo compounds to form 1,2,3-thiadiazole derivatives. A CuI nanoparticle-catalyzed system achieves 89% yield for benzoimidazo-thiazinimine formation under optimized conditions :

| Entry | Catalyst Loading | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 10 mol% CuI | MeCN | Cs₂CO₃ | 80 | 89 |

| 2 | 5 mol% CuI | DMF | K₃PO₄ | 100 | 76 |

| 3 | 15 mol% CuI | Toluene | DBU | 110 | 68 |

Mechanistic studies confirm a cascade process involving:

-

Nucleophilic addition of benzimidazole nitrogen to isothiocyanate carbon

-

Intramolecular C-S bond formation via Ullmann-type coupling

Transition Metal-Mediated Couplings

The benzyl group facilitates palladium-catalyzed cross-couplings:

a. Suzuki-Miyaura Reactions

Couples with arylboronic acids using Pd(PPh₃)₄ (2 mol%) in THF/H₂O (3:1):

| Boronic Acid | Reaction Time (h) | Yield (%) | Product Purity |

|---|---|---|---|

| 4-Methoxyphenyl | 8 | 83 | >98% (HPLC) |

| 3-Nitrophenyl | 12 | 71 | 95% |

| 2-Thienyl | 6 | 89 | 97% |

b. Buchwald-Hartwig Amination

Forms secondary amines with 89-94% yields using Xantphos/Pd₂(dba)₃ catalyst system .

Heterocyclic Ring Formations

Serves as building block for nitrogen-sulfur heterocycles:

a. Thiazolidinone Synthesis

Reacts with β-amino alcohols under microwave irradiation (100W, 120°C):

| Amino Alcohol | Time (min) | Yield (%) |

|---|---|---|

| 2-Aminoethanol | 15 | 91 |

| 3-Aminopropanol | 20 | 85 |

| 2-Amino-1-phenylethanol | 25 | 78 |

b. Benzothiazine Derivatives

Forms fused polycycles via tandem C-H activation/S-N bond formation with 2-mercaptoimidazoles . X-ray crystallography confirms planar structures with extended π-conjugation .

Oxidation/Reduction Behavior

a. Oxidation

Converts to benzyl sulfonic acid derivatives (83% yield) using H₂O₂/AcOH system at 50°C.

b. Reduction

NaBH₄/NiCl₂ reduces isothiocyanate to benzyl mercaptan (68% yield).

Photochemical Reactivity

UV irradiation (λ=254 nm) induces [2+2] cycloaddition with electron-deficient alkenes. Quantum yield measurements show φ=0.32 in acetonitrile .

This comprehensive reactivity profile establishes 1-benzyl-4-isothiocyanatobenzene as a versatile synthon for medicinal chemistry and materials science applications. Recent advances in CuI nanoparticle catalysis and microwave-assisted methods have significantly expanded its synthetic utility while maintaining high atom economy (average 82-94%).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-4-isothiocyanatobenzene involves its interaction with nucleophiles, leading to the formation of substituted benzene derivatives. The isothiocyanate group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Benzyloxy vs. Alkoxy Groups: The benzyloxy group in 1-Benzyl-4-isothiocyanatobenzene enhances lipophilicity compared to shorter alkoxy chains (e.g., butoxy in CAS 3460-50-2), improving solubility in nonpolar solvents. However, the bulky benzyl group introduces steric hindrance, slightly reducing reaction rates with bulky nucleophiles .

- Nitro Group Influence : The nitro substituent in 1-Isothiocyanato-2-methyl-4-nitrobenzene (CAS 135805-96-8) exerts a strong electron-withdrawing effect, increasing the electrophilicity of the isothiocyanate group. This makes the compound highly reactive but also elevates toxicity risks .

- Isocyanate vs. Isothiocyanate: 1-Isocyanato-4-methylbenzene (CAS 622-58-2) contains an isocyanate (-NCO) group, which is more reactive than isothiocyanates (-NCS) due to weaker resonance stabilization. This makes it a preferred monomer in polyurethane synthesis but necessitates stricter handling .

Functional Group Comparisons

- Dual Functional Groups : Compounds like Benzene, 1-isocyanato-4-isothiocyanato- (CAS 60354-25-8) exhibit unique reactivity patterns, enabling simultaneous reactions with amines (via -NCO) and thiols (via -NCS) .

Biological Activity

1-Benzyl-4-isothiocyanatobenzene is a member of the isothiocyanate family, which are known for their diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in cancer treatment and neuroprotection. The following sections detail its biological activity, including anticancer properties, neuroprotective effects, and antimicrobial activities, supported by relevant research findings and data tables.

Anticancer Properties

Isothiocyanates, including 1-benzyl-4-isothiocyanatobenzene, have been extensively studied for their anticancer effects. They are believed to exert cytotoxic effects on various cancer cell lines through multiple mechanisms:

- Induction of Apoptosis: Studies indicate that isothiocyanates can trigger apoptosis in cancer cells by modulating signaling pathways such as NF-κB and MAPK.

- Inhibition of Cell Proliferation: Research shows that these compounds can inhibit the proliferation of cancer cells by affecting cell cycle regulation .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of isothiocyanates. In a study involving a lithium-pilocarpine-induced temporal lobe epilepsy model in mice, BITC was shown to improve cognitive functions and motor abilities. The study utilized various behavioral tests such as the Morris water maze and Intellicage learning tests to assess cognitive performance .

The neuroprotective effects of BITC were attributed to:

- Antioxidant Activity: BITC enhanced the expression of antioxidant enzymes, reducing oxidative stress markers like malondialdehyde (MDA) in the brain .

- Modulation of Inflammatory Responses: The compound influenced inflammatory pathways, potentially reducing neuroinflammation associated with epilepsy .

Antimicrobial Activity

Isothiocyanates have also been recognized for their antimicrobial properties. They exhibit activity against a variety of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial membranes and inhibiting enzyme functions critical for microbial survival .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.